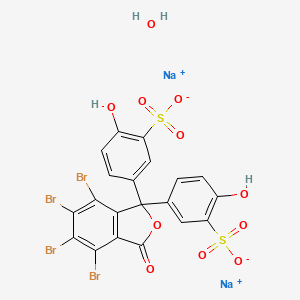
Sulfobromophthalein disodium salt hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfobromophthalein disodium salt hydrate is a high-affinity organic ion substrate used extensively in the study of hepatocyte transport functions. This compound is particularly valuable in medical diagnostics, especially for assessing liver function and bile flow. It is known for its role as a substrate for organic anion transporting polypeptides and multidrug resistance-associated protein 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfobromophthalein disodium salt hydrate involves the bromination of phenolphthalein followed by sulfonation. The reaction typically requires bromine and sulfuric acid as reagents. The process involves multiple steps, including the careful control of temperature and pH to ensure the correct substitution pattern on the phenolphthalein molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Sulfobromophthalein disodium salt hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced using appropriate reducing agents, altering its chemical structure and properties.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sulfuric acid, and various reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different brominated or sulfonated derivatives, while reduction can lead to de-brominated or de-sulfonated products .
Scientific Research Applications
Sulfobromophthalein disodium salt hydrate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Sulfobromophthalein disodium salt hydrate involves its transport into hepatocytes by organic anion transporting polypeptides. Once inside the hepatocytes, it is conjugated to glutathione and subsequently excreted into bile by multidrug resistance-associated protein 2. This process allows for the assessment of liver function and bile flow .
Comparison with Similar Compounds
Similar Compounds
Bromocresol Green: Another dye used in biochemical assays and diagnostics.
Methyl Red: A pH indicator used in various chemical and biological applications.
Bromocresol Purple: Similar to Bromocresol Green, used in diagnostic assays.
Uniqueness
Sulfobromophthalein disodium salt hydrate is unique due to its high affinity for organic anion transporting polypeptides and its specific use in liver function diagnostics. Its ability to be conjugated to glutathione and excreted into bile makes it particularly valuable for studying hepatocyte transport functions and assessing liver health .
Properties
Molecular Formula |
C20H10Br4Na2O11S2 |
|---|---|
Molecular Weight |
856 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate;hydrate |
InChI |
InChI=1S/C20H10Br4O10S2.2Na.H2O/c21-15-13-14(16(22)18(24)17(15)23)20(34-19(13)27,7-1-3-9(25)11(5-7)35(28,29)30)8-2-4-10(26)12(6-8)36(31,32)33;;;/h1-6,25-26H,(H,28,29,30)(H,31,32,33);;;1H2/q;2*+1;/p-2 |
InChI Key |
CDTNUNQQEUGDSD-UHFFFAOYSA-L |
SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O2)C4=CC(=C(C=C4)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Synonyms |
Bromosulfophthalein Bromosulphthalein Bromsulphalein Bromthalein Disodium, Sulfobromophthalein Sodium, Sulfobromophthalein Sulfobromophthalein Sulfobromophthalein Disodium Sulfobromophthalein Sodium Tetrabromsulphthalein |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















